1,4-Bis(methylsulfonylsulfanyl)butane
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Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, often including Michael donor/acceptors for creating fused cyclopentenes, indicating potential pathways for synthesizing compounds like 1,4-Bis(methylsulfonylsulfanyl)butane through sequential conjugate additions and specific elimination processes (Padwa et al., 1996). Additionally, the base-mediated synthesis of sulfones from bis(phenylsulfonyl)ethane and ketones suggests other synthetic approaches for related sulfonylsulfanyl compounds (Xie et al., 2013).
Molecular Structure Analysis
Structural analysis of similar compounds, such as 1,4-bis(phenylsulfinyl)butane, reveals unique noninterpenetrated two-dimensional nets formed in coordination polymers, suggesting that 1,4-Bis(methylsulfonylsulfanyl)butane could also exhibit intriguing molecular arrangements and interactions (Bu et al., 2002).
Chemical Reactions and Properties
Compounds similar to 1,4-Bis(methylsulfonylsulfanyl)butane, such as bis-alkylating agents, have been explored for their reactivity and potential in cancer chemotherapy, highlighting the chemical reactivity of sulfone groups in therapeutic contexts (Wilbur, 1978). Such studies provide a foundation for understanding the chemical reactions 1,4-Bis(methylsulfonylsulfanyl)butane might undergo.
Physical Properties Analysis
Investigations into the physical properties of related ionic liquids and compounds provide insights into the solubility, phase-transition temperatures, densities, and surface tensions, which are crucial for predicting the behavior of 1,4-Bis(methylsulfonylsulfanyl)butane in various environments (Jin et al., 2008).
Chemical Properties Analysis
The chemical properties of related bis-sulfoxide ligands and their use in catalytic reactions indicate the potential utility of 1,4-Bis(methylsulfonylsulfanyl)butane in asymmetric synthesis and other chemical transformations, suggesting a wide range of reactivity and applications (Chen et al., 2010).
Scientific Research Applications
Oxidation and Catalysis
1,4-Bis(methylsulfonylsulfanyl)butane and its derivatives have been applied in various oxidation and catalysis processes. For instance, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide has been used efficiently for the selective oxidation of dialkyl and alkyl aryl sulfides to sulfoxides under mild conditions. The compound allows for easy product isolation and reusability of the spent reagent without significant loss, showcasing its efficiency and environmental friendliness in oxidation reactions (Manesh et al., 2015). Similarly, other related compounds have been utilized for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, demonstrating high yield and reusability without loss of catalytic activity (Goli-Jolodar et al., 2016).
Theoretical Studies and Reaction Mechanisms
Theoretical studies have shed light on the reaction mechanisms and structural behavior of 1,4-Bis(methylsulfonylsulfanyl)butane derivatives. For instance, the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane as an anticancer drug has been studied, revealing its behavior in chemical and biochemical media. The study provided insights into the molecule's reactivity, predicting the dissociation to alkene and sulfonyloxy functional groups as a prevalent reaction pathway in these media (Razavi, 2020).
Synthesis and Structural Analysis
These compounds have also been pivotal in the synthesis and structural analysis of various organic compounds. Notably, novel lanthanide(III) coordination polymers with 1,4-bis(phenyl-sulfinyl)butane forming unique lamellar square arrays have been synthesized, characterized, and their properties have been studied, illustrating the versatility of 1,4-Bis(methylsulfonylsulfanyl)butane derivatives in forming complex and structurally unique compounds (Bu et al., 2002).
properties
IUPAC Name |
1,4-bis(methylsulfonylsulfanyl)butane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S4/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISOSSRZYEECK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286940 |
Source
|
Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(methylsulfonylsulfanyl)butane | |
CAS RN |
55-99-2 |
Source
|
Record name | NSC48378 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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